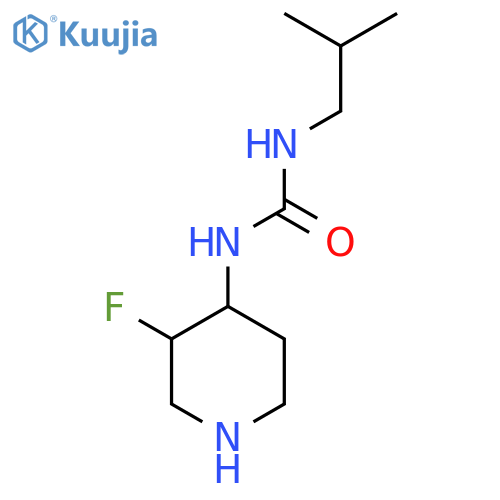Cas no 2137701-41-6 (1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea)

2137701-41-6 structure
商品名:1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
CAS番号:2137701-41-6
MF:C10H20FN3O
メガワット:217.283705711365
CID:5301618
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
- Urea, N-(3-fluoro-4-piperidinyl)-N'-(2-methylpropyl)-
- 1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea
-
- インチ: 1S/C10H20FN3O/c1-7(2)5-13-10(15)14-9-3-4-12-6-8(9)11/h7-9,12H,3-6H2,1-2H3,(H2,13,14,15)
- InChIKey: XOGHUSFJGRWLKI-UHFFFAOYSA-N
- ほほえんだ: FC1CNCCC1NC(NCC(C)C)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- トポロジー分子極性表面積: 53.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763516-5.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-763516-10.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
| Enamine | EN300-763516-0.25g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-763516-0.05g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-763516-0.5g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-763516-1.0g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-763516-2.5g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-763516-0.1g |
1-(3-fluoropiperidin-4-yl)-3-(2-methylpropyl)urea |
2137701-41-6 | 95% | 0.1g |
$804.0 | 2024-05-22 |
1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
2137701-41-6 (1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
